(3-(4-溴苯基)-1H-吡唑-5-基)甲醇

描述

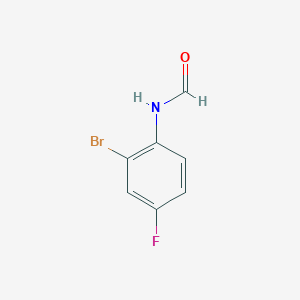

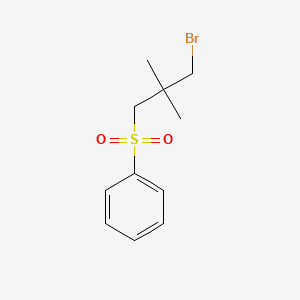

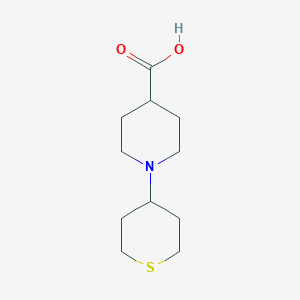

The compound “(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of a bromophenyl group and a methanol group suggests that this compound could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The bromophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromophenyl group, and a methanol group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As a pyrazole derivative, this compound could participate in various chemical reactions. The bromine atom on the phenyl ring could be replaced by other groups in a substitution reaction. The hydroxyl group of the methanol moiety could also be involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a bromine atom would increase the compound’s molecular weight and could affect its boiling and melting points. The hydroxyl group would make the compound capable of forming hydrogen bonds .科学研究应用

Liquid Crystal Displays (LCDs)

This compound serves as a molecular building block for side-chain liquid crystal oligomers and polymers. These materials are crucial for the development of LCDs, which rely on the unique properties of liquid crystals to display images. The ability to synthesize new thermotropic liquid crystals exhibiting a smectic A mesophase above a soft crystal phase is particularly valuable for advancing display technologies .

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic applications. For instance, metal complexes of related thiosemicarbazones have shown cytotoxic activity, which is promising for the development of new anticancer drug candidates .

Organic Semiconductors

The compound’s derivatives can be used to create main-chain liquid crystal polymers (MCLCPs) with semiconducting properties. These materials are of interest for their potential use in organic electronics, where they could serve as the active layer in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Material Science

In material science, the compound’s derivatives can be utilized to synthesize polymers with high modulus, chemical resistance, low flammability, and morphological stability. These characteristics make them competitive alternatives to ceramics, composites, and other plastics for hard materials .

Chemical Synthesis

The compound is a key intermediate in the synthesis of a wide variety of functional compounds with different molecular structures. Its versatility allows for the preparation of a diverse range of compounds for practical applications, including catalysts and reagents in chemical reactions .

Biological Research

Five-membered heterocyclic compounds, such as those derived from this compound, are ubiquitous in nature and have a wide variety of biological applications. They are used to study biological processes and can be incorporated into biomolecules for probing or therapeutic purposes .

Advanced Coatings

The liquid crystalline behavior of this compound’s derivatives can be exploited to develop advanced coatings with unique properties, such as responsive or self-healing surfaces. These coatings have applications in various industries, including automotive, aerospace, and consumer electronics .

Environmental Science

Derivatives of this compound may be used in environmental science to create sensors and materials that respond to environmental stimuli. Such materials can be used for detecting pollutants or changes in environmental conditions .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTMTUILSSSFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734931 | |

| Record name | [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol | |

CAS RN |

1137165-23-1 | |

| Record name | [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。